molecular formula C15H19NO4S2 B2368266 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1421464-04-1

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2368266
CAS No.: 1421464-04-1
M. Wt: 341.44
InChI Key: IJOSTIQRMJIFFS-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in the development of pharmaceuticals . The molecule likely contains a thiophene ring, a common motif in medicinal chemistry due to its ability to mimic various functional groups .


Molecular Structure Analysis

The molecule likely contains a thiophene ring, a sulfonamide group, and a methoxy group . These functional groups can engage in various types of non-covalent interactions, which can be important for binding to biological targets .


Chemical Reactions Analysis

Sulfonamides, like this compound, can undergo a variety of reactions. For example, the sulfur-nitrogen bond can be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups, the overall size and shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Anticancer Potential

Several studies have demonstrated the anticancer potential of sulfonamide derivatives. For instance, novel aminothiazole-paeonol derivatives, including those similar to the compound , have been synthesized and evaluated for their anticancer effect on various cancer cell lines, showing high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma (Tsai et al., 2016). Another study on new benzenesulfonamide derivatives revealed strong cytotoxic activities, pointing towards their importance for further anti-tumor activity studies (Gul et al., 2016).

Inhibitory Effects

Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, showing potent cell cycle inhibition properties. Some compounds have advanced to clinical trials due to their preliminary clinical activities, highlighting their potential as oncolytic small molecules (Owa et al., 2002).

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising properties for photodynamic therapy applications. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Neurogenesis

Research on aminopropyl carbazole derivatives, closely related to the target compound, has indicated their ability to induce neurogenesis by increasing final cell division in neural stem cells. This highlights a potential application in regenerative medicine and neurodegenerative disease treatment (Shin et al., 2015).

Nonlinear Optical Properties

Thienyl-substituted pyridinium salts, related to the compound , have been synthesized and their nonlinear optical (NLO) properties studied. These salts exhibit significant second harmonic generation (SHG) efficiency, indicating their potential application in the field of optoelectronics and photonics (Li et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many sulfonamides act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity against a particular target, it could be further optimized and eventually tested in clinical trials .

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-11-10-12(20-2)5-6-15(11)22(18,19)16-8-7-13(17)14-4-3-9-21-14/h3-6,9-10,13,16-17H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOSTIQRMJIFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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